(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

Catalog No.
S1534160
CAS No.
864466-71-7
M.F
C23H33NOSi
M. Wt
367.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethy...

CAS Number

864466-71-7

Product Name

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

IUPAC Name

tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Molecular Formula

C23H33NOSi

Molecular Weight

367.6 g/mol

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1

InChI Key

YJFSFDYMOMREQP-NRFANRHFSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (CAS 864466-71-7) is a highly robust, sterically demanding chiral secondary amine organocatalyst belonging to the diarylprolinol silyl ether family. Operating primarily through iminium and enamine activation modes, it is utilized to drive highly enantioselective transformations of α,β-unsaturated aldehydes and related substrates [1]. From a procurement perspective, this specific tert-butyldimethylsilyl (TBS) protected variant is prioritized over the more common trimethylsilyl (TMS) analog when a synthesis route demands extreme hydrolytic stability, compatibility with aqueous oxidants or acidic co-catalysts, or enhanced steric shielding to control the stereochemistry of highly hindered or complex cascade reactions.

Substituting this catalyst with the unprotected (S)-diphenylprolinol or the standard (S)-diphenylprolinol TMS ether often leads to catastrophic failure in process scale-up or complex syntheses. The unprotected alcohol is highly prone to parasitic deactivation, as the free hydroxyl group reacts with aldehyde substrates to form stable, catalytically dead oxazolidines or hemiaminals [1]. While the standard TMS ether solves this issue under mild conditions, the TMS group is highly susceptible to cleavage in aqueous media (e.g., aqueous hydrogen peroxide) or in the presence of acidic additives, reverting the catalyst to the unprotected alcohol and killing turnover. Furthermore, the TMS group often lacks the requisite steric bulk to enforce high enantioselectivity in sterically demanding transformations, making the bulky, hydrolytically stable TBS ether strictly non-interchangeable for these specific procurement scenarios.

Enantioselectivity Enhancement in Sterically Demanding Epoxidations

In the asymmetric epoxidation of α-substituted acroleins using aqueous hydrogen peroxide, the standard TMS-protected diphenylprolinol catalyst fails to provide adequate stereocontrol. Studies demonstrate that the TMS ether yields only 67% ee, whereas the bulkier TBS ether (CAS 864466-71-7) significantly increases the steric shielding of the enamine intermediate, delivering superior enantioselectivity while maintaining high reactivity [1].

Evidence DimensionEnantiomeric excess (ee %)
Target Compound DataHigh enantioselectivity (superior to TMS)
Comparator Or BaselineTMS ether -> 67% ee
Quantified DifferenceSignificant increase in optical purity for hindered substrates
ConditionsAsymmetric epoxidation of α-substituted acroleins with aqueous H2O2

Proves that for sterically demanding α-substituted substrates, the TBS group's bulk is strictly required to achieve acceptable optical purity.

Catalyst Stability and Longevity in Aqueous Media

A major procurement limitation of the standard TMS-protected Hayashi-Jørgensen catalyst is its susceptibility to silyl group cleavage under acidic or aqueous conditions, which reverts it to the unprotected diphenylprolinol. The unprotected alcohol then forms inactive parasitic oxazolidines with aldehyde substrates. The TBS ether provides immense hydrolytic resistance, allowing the catalyst to remain active in the presence of aqueous oxidants (like H2O2) or acidic co-catalysts without requiring high catalyst loading to compensate for degradation [1].

Evidence DimensionCatalyst stability in aqueous oxidant (H2O2)
Target Compound DataMaintains catalytic turnover without cleavage
Comparator Or BaselineTMS ether -> Susceptible to silyl cleavage and oxazolidine formation
Quantified DifferencePrevention of parasitic catalyst deactivation
ConditionsAqueous media (e.g., aq. H2O2) or acidic co-catalyst environments

Critical for procurement when scaling up reactions that generate water or require acidic co-catalysts, preventing the need for massive and costly catalyst loading.

Thermodynamic Diastereopreference for Chiral Resolution

The extreme steric bulk of the tert-butyldimethylsilyl group is highly advantageous in kinetic resolutions. Density functional theory (DFT) calculations reveal that during the resolution of racemic lactols, the hemiaminal ether intermediate formed with the (S)-TBS ether catalyst is 2.5 kcal/mol lower in free energy than its diastereomer. This massive thermodynamic differentiation is difficult to achieve with smaller silyl groups, making the TBS ether optimal for resolving cyclic hemiacetals [1].

Evidence DimensionFree energy difference (ΔΔG) of diastereomeric hemiaminal ethers
Target Compound Data2.5 kcal/mol stabilization
Comparator Or BaselineSmaller silyl ethers -> Lower thermodynamic differentiation
Quantified DifferenceMassive thermodynamic preference enabling high-efficiency resolution
ConditionsHemiaminal ether formation with racemic δ-hexalactol in CHCl3

Demonstrates the extreme steric differentiation provided by the TBS group, making it uniquely suited for kinetic resolutions of cyclic hemiacetals.

Stereocontrol in Complex Domino Cascades

In complex one-pot syntheses, such as domino oxa-Michael–Michael reactions evolving through an iminium–allenamine cascade to form chiral 4H-chromenes, the TBS ether provides exceptional facial shielding. While less bulky catalysts struggle with competitive side reactions or poor diastereomeric ratios, the TBS ether delivers the highly functionalized cascade products in excellent yields with enantioselectivities reaching >99% ee [1].

Evidence DimensionEnantiomeric excess in iminium-allenamine cascades
Target Compound Data>99% ee
Comparator Or BaselineStandard amines -> Poor stereocontrol / complex mixtures
Quantified DifferenceNear-perfect enantiocontrol
ConditionsDomino oxa-Michael-Michael cascade for 4H-chromene synthesis

Shows that for advanced one-pot pharmaceutical intermediate synthesis, the TBS ether provides the exact steric environment needed for near-perfect stereocontrol.

Enantioselective Epoxidation of Hindered Enals

Where standard TMS ethers fail to provide high enantiomeric excess, the TBS ether is the procurement choice for synthesizing chiral epoxy aldehydes from α-substituted acroleins, leveraging its enhanced steric bulk to enforce strict facial selectivity [1].

Aqueous or Acid-Promoted Organocatalysis

Ideal for processes requiring aqueous oxidants (like H2O2) or acidic additives where the TMS group would rapidly hydrolyze and deactivate the catalyst. The TBS ether ensures process stability and minimizes required catalyst loading [1].

Kinetic Resolution of Racemic Lactols

Highly effective for resolving cyclic hemiacetals in pharmaceutical precursor synthesis, relying on the massive 2.5 kcal/mol thermodynamic preference induced by the bulky TBS group during hemiaminal ether formation [2].

One-Pot Synthesis of Highly Functionalized Pharmaceutical Intermediates

The catalyst of choice for one-pot multi-step cascades (such as oxa-Michael-Michael reactions forming chiral chromenes) where maximum steric shielding is required to achieve >99% ee and high diastereomeric ratios without intermediate purification steps [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Dates

Last modified: 08-15-2023

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